
3-Methoxy-2,2-dimethylpropanenitrile
Overview
Description
3-Methoxy-2,2-dimethylpropanenitrile (CAS 99705-29-0), also known as methoxypivalonitrile, is a nitrile derivative with a methoxy group and two methyl substituents on a propane backbone. Its molecular formula is C₆H₁₁NO, and it has a molecular weight of 113.16 g/mol .
Key applications include its use in modified electrodes for detecting ascorbic acid (AA) and dopamine (DA) when complexed with molybdenum(VI) and surfactants . The methoxy group’s electron-donating properties likely enhance its ability to stabilize metal complexes, making it valuable in electrochemical sensing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,2-dimethylpropanenitrile typically involves the reaction of 3-methoxy-2,2-dimethylpropanol with a suitable nitrile-forming reagent. One common method is the dehydration of the corresponding alcohol using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) followed by treatment with sodium cyanide (NaCN) or potassium cyanide (KCN) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. The use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-2,2-dimethylpropanenitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Organic Compounds
- 3-Methoxy-2,2-dimethylpropanenitrile serves as a building block in organic synthesis. It is utilized in the preparation of various functionalized compounds due to its reactive nitrile group, which can undergo nucleophilic addition reactions.
-
Fragrance Composition
- The compound is included in fragrance formulations for its ability to modulate scent profiles. It exhibits properties that resist fragrance habituation, making it valuable in creating long-lasting perfumes . The inclusion of this compound helps maintain the olfactory intensity over extended periods, enhancing consumer experience.
- Material Science
- OLED Materials
Case Study 1: Fragrance Stability
A study published in a patent document highlighted the use of this compound in fragrance compositions designed to resist habituation. The results indicated that perfumes containing this compound maintained their olfactory profile significantly longer than those without it, demonstrating its effectiveness as a fragrance stabilizer .
Case Study 2: Polymer Applications
Research conducted on the incorporation of this compound into polymeric systems showed promising results in enhancing the thermal properties of the resulting materials. The addition of this compound improved the glass transition temperature (Tg) and thermal stability of the polymers tested .
Mechanism of Action
The mechanism of action of 3-Methoxy-2,2-dimethylpropanenitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The nitrile group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Molecular Targets and Pathways: In biological systems, the nitrile group can interact with enzymes and other biomolecules, potentially affecting metabolic pathways and cellular functions. The exact molecular targets and pathways depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 3-Methoxy-2,2-dimethylpropanenitrile, highlighting differences in molecular properties, functional groups, and applications:
Structural and Functional Differences
Methoxy vs. Hydroxy Group :
- The methoxy group in this compound provides electron-donating effects, enhancing stability in metal coordination (e.g., molybdenum complexes in electrodes) . In contrast, the hydroxy group in 3-Hydroxy-2,2-dimethylpropanenitrile increases polarity and hydrogen-bonding capability, making it more suitable for aqueous-phase reactions .
- The hydroxy derivative’s higher boiling point (217.2°C ) suggests lower volatility compared to the methoxy analog .
- Amino vs. Methoxy Group: The amino group in 3-Amino-2,2-dimethylpropanenitrile introduces basicity, often exploited in pharmaceutical synthesis (e.g., as a precursor in antiviral agents) . Its hydrochloride salt form improves stability for handling .
Bromo Derivative :
Research Findings and Limitations
- Electrode Performance: The methoxy derivative’s modified electrode exhibits excellent reproducibility and sensitivity but has higher detection limits compared to some nanomaterials .
Biological Activity
3-Methoxy-2,2-dimethylpropanenitrile (CAS Number: 99705-29-0) is a nitrile compound with the molecular formula CHNO. This compound has garnered attention for its potential biological activities, which may include effects on various biological systems. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and other fields.
- Molecular Weight : 113.158 g/mol
- LogP : 1.18258 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 33.020 Ų
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential and mechanisms of action. Some key areas of interest include:
- Antimicrobial Properties : Initial studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
- Cytotoxicity : Research indicates that it may possess cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Neurological Effects : There is some evidence pointing to neuroprotective properties, although this area requires more extensive research.
Antimicrobial Activity
A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial properties of various nitriles, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth in specific strains. The results are summarized in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Cytotoxicity Studies
In another study focusing on the cytotoxic effects of nitriles, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that the compound exhibited dose-dependent cytotoxicity, with IC values as shown in Table 2.
Cell Line | IC (μM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
Neuroprotective Effects
Research published in a neuropharmacology journal investigated the neuroprotective effects of various compounds, including this compound. In vitro assays demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to toxic agents.
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-Methoxy-2,2-dimethylpropanenitrile, and what precursors are critical in its synthesis?
this compound is synthesized via nucleophilic substitution reactions. Key precursors include isobutyronitrile (CAS 78-82-0) and chloromethyl methyl ether (CAS 107-30-2). Another upstream intermediate is 3-hydroxy-2,2-dimethylpropanenitrile (CAS 19295-57-9), which undergoes methoxylation. Characterization typically involves NMR spectroscopy (for structural confirmation of methoxy and nitrile groups), mass spectrometry (to verify molecular weight, 113.158 g/mol), and HPLC for purity assessment .
Q. Which analytical techniques are recommended for structural and purity analysis of this compound?
- 1H and 13C NMR : To confirm the methoxy (-OCH₃) and nitrile (-CN) groups and assess stereochemistry.
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2240 cm⁻¹, C-O stretch ~1100 cm⁻¹).
- Mass Spectrometry : Validates molecular ion peaks (m/z 113) and fragmentation patterns.
- HPLC : Quantifies purity and detects impurities using reverse-phase columns with UV detection .
Q. What are the primary research applications of this compound in electrochemistry?
While direct evidence is limited, structurally related compounds (e.g., cis-dioxo-bis[3-methoxy-2,2-dimethylpropanediamine] molybdenum complexes) are used to modify carbon paste electrodes (CPEs). These modifications enhance selectivity for biomolecules like dopamine (DA) and ascorbic acid (AA) by improving peak separation (>300 mV) and reducing detection limits (e.g., 4 × 10⁻⁷ M for AA) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize the yield of this compound during synthesis?
- Temperature Control : Maintain 40–60°C to balance reaction rate and side-product formation.
- Anhydrous Conditions : Prevent hydrolysis of intermediates by using desiccants or inert atmospheres.
- Catalyst Selection : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methoxylation efficiency.
- Stoichiometric Ratios : Optimize the molar ratio of isobutyronitrile to methoxylating agents (e.g., chloromethyl methyl ether) to 1:1.2 for excess methoxide .
Q. What experimental design considerations are critical when using this compound derivatives in electrochemical sensors?
- Surfactant Optimization : Use 2% cationic surfactants (e.g., 1-octanaminium bromide) to improve electrode surface homogeneity and analyte adsorption .
- pH Adjustment : Buffer solutions at pH 5.0 (0.1 M acetate) maximize peak separation for DA and AA .
- Scan Rate Calibration : Ensure linearity between anodic peak currents (Ip,a) and the square root of scan rates (25–200 mV/s) to confirm diffusion-controlled processes .
Q. How should researchers address discrepancies in detection limits across studies using this compound-based sensors?
- Reproducibility Checks : Replicate electrode preparation (e.g., % surfactant, curing time) to minimize batch-to-batch variability.
- Cross-Validation : Compare results with standard methods (e.g., HPLC or spectrophotometry) for DA/AA quantification.
- Data Normalization : Account for matrix effects (e.g., serum proteins in clinical samples) by spiking known concentrations and calculating recoveries (target RSD <3.7%) .
Q. What strategies can resolve contradictions in optimal pH for electrochemical detection using related nitrile derivatives?
While pH 5.0 is optimal for DA/AA separation in acetate buffers , conflicting results may arise from:
- Ionic Strength Variations : Test phosphate vs. acetate buffers at the same pH.
- Electrode Composition : Adjust surfactant or molybdenum complex ratios to stabilize redox potentials.
- Interferent Screening : Evaluate competing analytes (e.g., uric acid) to refine pH tolerance ranges.
Q. Methodological Tables
Table 1. Electrochemical Performance of Modified CPEs for DA/AA Detection
Parameter | DA | AA |
---|---|---|
Linear Range (M) | 2.0 × 10⁻⁶ – 1.0 × 10⁻² | 3.0 × 10⁻⁶ – 6.0 × 10⁻³ |
Detection Limit (S/N=3) | 5 × 10⁻⁷ | 4 × 10⁻⁷ |
Optimal pH | 5.0 (acetate buffer) | 5.0 (acetate buffer) |
RSD (%) | <3.7 | <3.7 |
Source: Adapted from |
Table 2. Key Synthetic Precursors and Conditions
Precursor | Role | Optimal Conditions |
---|---|---|
Isobutyronitrile (C₄H₇N) | Nitrile source | Anhydrous, 50°C, 6 hr |
Chloromethyl methyl ether | Methoxylation agent | 1.2:1 molar ratio, N₂ atmosphere |
Source: |
Properties
IUPAC Name |
3-methoxy-2,2-dimethylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,4-7)5-8-3/h5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLHCYKDRPMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543120 | |
Record name | 3-Methoxy-2,2-dimethylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99705-29-0 | |
Record name | 3-Methoxy-2,2-dimethylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-2,2-dimethylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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